Methods and Technical Details
The synthesis of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane generally involves the following steps:
Structure and Data
The molecular structure of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane can be represented by its SMILES notation: CC1(C)OB(C2=CCC3(CCCO3)CC2)OC1(C)C
. This notation indicates a complex arrangement featuring:
The compound's stereochemistry and spatial arrangement are crucial for its reactivity and interaction with biological targets.
Reactions and Technical Details
4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane can participate in various chemical reactions:
Process and Data
The mechanism by which 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane exerts its effects typically involves:
These steps illustrate how the compound can be utilized in synthetic organic chemistry to build complex molecules .
Physical and Chemical Properties
The physical properties of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane include:
Chemical properties include its reactivity as a borylating agent and its stability under standard laboratory conditions .
Scientific Uses
4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane finds applications in various fields:
This compound exemplifies the versatility of boron-containing compounds in modern chemistry and their significant role in advancing synthetic methodologies.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5